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Compound of Interest

Compound Name:
Methyl 3-chloro-4-

hydroxybenzoate

Cat. No.: B031437 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

chemical isomers is paramount. Subtle differences in the arrangement of functional groups on

an aromatic ring can lead to vastly different biological activities and physicochemical properties.

This guide provides a detailed spectroscopic comparison of Methyl 3-chloro-4-
hydroxybenzoate and its key positional isomers, offering a valuable resource for unambiguous

structural elucidation.

This comparative analysis focuses on the key spectroscopic techniques routinely employed in

chemical characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral

fingerprints of each isomer, researchers can confidently differentiate between these closely

related compounds.

The Isomeric Landscape
The subject of our investigation, Methyl 3-chloro-4-hydroxybenzoate, is a substituted

aromatic ester. Its isomers are formed by rearranging the chloro (–Cl), hydroxyl (–OH), and

methoxycarbonyl (–COOCH₃) groups around the benzene ring. For this guide, we will compare

the spectroscopic data of Methyl 3-chloro-4-hydroxybenzoate with several of its isomers for

which spectral data is available or can be reliably predicted.
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The following tables summarize the key spectroscopic data for Methyl 3-chloro-4-
hydroxybenzoate and a selection of its isomers. It is important to note that while experimental

data is provided where available, some values are predicted based on established

spectroscopic principles and data from structurally similar compounds.

¹H NMR Spectroscopy Data
Proton NMR spectroscopy provides information about the chemical environment of hydrogen

atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and

coupling constants (J) are highly sensitive to the electronic effects and proximity of neighboring

substituents.

Compound
Aromatic Protons
(δ, ppm,
Multiplicity, J in Hz)

–OCH₃ (δ, ppm,
Multiplicity)

–OH (δ, ppm,
Multiplicity)

Methyl 3-chloro-4-

hydroxybenzoate

7.97 (d, J=2.2), 7.82

(dd, J=8.6, 2.2), 7.03

(d, J=8.6)

3.89 (s) ~6.0 (br s)

Methyl 5-chloro-2-

hydroxybenzoate

7.78 (d, J=2.7), 7.42

(dd, J=8.9, 2.7), 6.95

(d, J=8.9)

3.93 (s) 10.74 (s)

Methyl 4-chloro-2-

hydroxybenzoate

7.75 (d, J=8.5), 7.03

(d, J=2.1), 6.95 (dd,

J=8.5, 2.1)

3.90 (s) ~10.5 (s)

Methyl 3-chloro-2-

hydroxybenzoate

Predicted: ~7.6 (dd),

~7.3 (t), ~7.0 (dd)
Predicted: ~3.9 (s) Predicted: ~10.0 (s)

Methyl 4-chloro-3-

hydroxybenzoate

Predicted: ~7.8 (d),

~7.5 (dd), ~7.2 (d)
Predicted: ~3.9 (s) Predicted: ~5.5 (br s)

¹³C NMR Spectroscopy Data
Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The

chemical shifts of the aromatic carbons are particularly useful for distinguishing between

positional isomers.
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Compound C=O (δ, ppm)
Aromatic Carbons
(δ, ppm)

–OCH₃ (δ, ppm)

Methyl 3-chloro-4-

hydroxybenzoate
165.7

155.1, 131.8, 130.1,

128.0, 122.2, 117.0
52.3

Methyl 5-chloro-2-

hydroxybenzoate
169.8

158.8, 135.2, 129.0,

124.0, 120.1, 114.6
52.6

Methyl 4-chloro-2-

hydroxybenzoate
169.5

160.1, 137.5, 130.5,

120.0, 118.2, 113.1
52.5

Methyl 3-chloro-2-

hydroxybenzoate
Predicted: ~168

Predicted: ~155, 133,

130, 125, 122, 118
Predicted: ~52

Methyl 4-chloro-3-

hydroxybenzoate
Predicted: ~166

Predicted: ~154, 134,

131, 127, 123, 116
Predicted: ~52

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Compound
O–H stretch
(cm⁻¹)

C=O stretch
(cm⁻¹)

C–O stretch
(cm⁻¹)

C–Cl stretch
(cm⁻¹)

Methyl 3-chloro-

4-

hydroxybenzoate

[1]

~3350 (broad) ~1725 ~1280, ~1100 ~800-600

Methyl 5-chloro-

2-

hydroxybenzoate

~3200 (broad) ~1680 ~1300-1100 ~800-600

Methyl 4-chloro-

2-

hydroxybenzoate

~3200 (broad) ~1685 ~1300-1100 ~800-600

Methyl 3-chloro-

2-

hydroxybenzoate

Predicted: ~3200

(broad)
Predicted: ~1680

Predicted:

~1300-1100

Predicted: ~800-

600

Methyl 4-chloro-

3-

hydroxybenzoate

Predicted: ~3350

(broad)
Predicted: ~1720

Predicted:

~1280, ~1100

Predicted: ~800-

600

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. The molecular ion peak (M⁺) and the isotopic pattern due to the presence of

chlorine are key diagnostic features.
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Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

Methyl 3-chloro-4-

hydroxybenzoate[1]
186/188 (approx. 3:1 ratio)

155/157 ([M-OCH₃]⁺), 127/129

([M-COOCH₃]⁺)

Methyl 5-chloro-2-

hydroxybenzoate
186/188 (approx. 3:1 ratio)

155/157 ([M-OCH₃]⁺), 127/129

([M-COOCH₃]⁺)

Methyl 4-chloro-2-

hydroxybenzoate
186/188 (approx. 3:1 ratio)

155/157 ([M-OCH₃]⁺), 127/129

([M-COOCH₃]⁺)

Methyl 3-chloro-2-

hydroxybenzoate

Predicted: 186/188 (approx.

3:1 ratio)
Predicted: 155/157, 127/129

Methyl 4-chloro-3-

hydroxybenzoate

Predicted: 186/188 (approx.

3:1 ratio)
Predicted: 155/157, 127/129

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Use a standard pulse sequence with a spectral width of approximately -2 to 12

ppm.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to
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the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: For solid samples, no specific preparation is needed. Ensure the

sample surface is clean.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring good contact. Apply pressure using the instrument's clamp.

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is used for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system

equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). Use a

temperature program to separate the components of the sample.

MS Detection: The eluent from the GC column is introduced into the mass spectrometer.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: Analyze the resulting mass spectra for the molecular ion peak and

characteristic fragment ions.
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Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of

Methyl 3-chloro-4-hydroxybenzoate and its isomers.

Workflow for Spectroscopic Comparison of Isomers

Isomer Pool

Spectroscopic Analysis

Data Acquisition & Processing

Comparative Analysis

Methyl 3-chloro-4-hydroxybenzoate
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Caption: Spectroscopic analysis workflow for isomer comparison.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting

data, researchers can confidently distinguish between the various isomers of Methyl 3-chloro-
4-hydroxybenzoate, a critical step in advancing research and development in the chemical

and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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